1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yloxymethyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-14(16)8-4-12-13(5-8)6-17-9-1-2-10-11(3-9)19-7-18-10/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEURQORTMQESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized from piperonal through a series of reactions involving reduction and cyclization.
Attachment of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between the benzo[d][1,3]dioxole intermediate and a suitable pyrazole precursor, such as 4-nitro-1H-pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole involves:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Heterocyclic Core Differences: The target compound’s pyrazole core is distinct from piperidine , dihydropyrazole , and oxadiazole analogues. Pyrazoles are aromatic 5-membered rings with two adjacent nitrogen atoms, offering unique electronic and steric profiles compared to 6-membered piperidines or sulfur-containing oxadiazoles.
Substituent Effects: Benzodioxole-Oxymethyl Group: Present in all listed compounds, this group enhances lipophilicity and may improve blood-brain barrier penetration. However, its placement (e.g., on a phenyl-ethyl linker in piperidines vs. directly on the pyrazole) affects molecular flexibility and binding interactions.
Key Observations:
- Synthesis Efficiency : Piperazine derivatives achieve higher yields (up to 82%) compared to benzimidazoles (71%) , likely due to fewer steric challenges. The target pyrazole’s nitro group may reduce yield due to competing side reactions.
- Spectral Features : The nitro group in the target compound would produce distinct deshielded proton environments in NMR, whereas piperazine derivatives show characteristic NH and ethyl linker signals .
Physicochemical and Functional Implications
Melting Points : Piperazine derivatives with HCl salts exhibit higher melting points (171–203°C) compared to benzimidazoles (217–219°C) , likely due to ionic interactions. The target compound’s melting point is unreported but may be lower due to the absence of salt formation.
Solubility : The nitro group may reduce aqueous solubility compared to piperazine derivatives, which form water-soluble HCl salts .
Stability : The electron-withdrawing nitro group could increase susceptibility to reduction or nucleophilic attack, differing from the more stable piperazine and benzimidazole analogues.
Biological Activity
1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole is a synthetic organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety linked to a pyrazole ring, which contributes to its unique properties and therapeutic applications.
The compound's chemical structure can be represented as follows:
- IUPAC Name : 1-(1,3-benzodioxol-5-yloxymethyl)-4-nitropyrazole
- CAS Number : 1172507-48-0
- Molecular Formula : C11H9N3O5
| Property | Value |
|---|---|
| Molecular Weight | 253.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
In a study assessing cytotoxic effects against cancer cell lines, the compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like Cisplatin. The results indicated that the compound's efficacy varied across different cell types, suggesting selective activity.
The proposed mechanism involves interaction with specific cellular targets, potentially including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Binding : It is hypothesized to bind to specific receptors, altering signaling pathways that promote cell survival and proliferation.
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits metabolic enzymes in cancer cells |
| Receptor Interaction | Alters signaling pathways affecting cell growth |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds featuring similar moieties:
Table 3: Comparison of Biological Activities
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| This compound | Anticancer | Varies by cell line |
| N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines | Antitumor | Not specified |
| 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles | Anticancer | Not specified |
Research Applications
The compound is not only relevant in cancer research but also has potential applications in other areas:
Medicinal Chemistry
It serves as a lead compound for developing new anticancer agents and exploring other therapeutic avenues.
Enzyme Studies
Due to its structural characteristics, it is valuable for studying enzyme inhibition mechanisms and receptor interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions .
- Step 2 : Introduction of the nitro group via nitration at the 4-position using HNO₃/H₂SO₄, requiring precise temperature control (0–5°C) to avoid over-nitration .
- Step 3 : Etherification of the benzo[d][1,3]dioxol-5-yloxy moiety using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution with alkyl halides .
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Mitsunobu reaction | 65–72 | Dry THF, 0°C → RT, 12h | |
| Nitration (HNO₃/H₂SO₄) | 58 | 0°C, 2h | |
| Nucleophilic substitution | 45 | K₂CO₃, DMF, 80°C, 6h |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?
- Methodology :
- ¹H/¹³C NMR : Look for diagnostic signals:
- Benzo[d][1,3]dioxole protons at δ 6.7–6.9 ppm (AB system, J = 8 Hz) .
- Pyrazole C-3 proton (δ 8.2–8.5 ppm, singlet) and nitro group deshielding effects on adjacent carbons .
- FTIR : Strong absorption at 1530–1540 cm⁻¹ (N=O stretch) and 1250 cm⁻¹ (C-O-C from dioxole) .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculation (e.g., C₁₁H₉N₃O₅: 263.0534) .
Q. How can researchers mitigate competing side reactions during the synthesis of the nitro-pyrazole moiety?
- Methodology :
- Use low-temperature nitration to prevent di-nitration or ring oxidation .
- Employ protecting groups (e.g., tert-butyl for pyrazole N-H) during functionalization steps .
- Monitor reaction progress via TLC or in-situ IR to halt reactions at optimal conversion .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in biological systems?
- Methodology :
- Nitro group position : 4-Nitro substitution on pyrazole enhances electron-withdrawing effects, improving binding to targets like GABA receptors (e.g., anticonvulsant activity in related pyrazoles) .
- Benzo[d][1,3]dioxole moiety : Enhances lipophilicity and metabolic stability, as shown in analogs with >50% plasma stability in rodent models .
Q. How can in silico modeling predict the compound’s interaction with neurological targets (e.g., GABAₐ receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to GABAₐ’s benzodiazepine site. Key interactions:
- Nitro group forms H-bonds with α₁-His102 .
- Benzo[d][1,3]dioxole engages in π-π stacking with γ₂-Tyr58 .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating stable binding .
Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Methodology :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability tests : Use liver microsomes to identify species-specific metabolism (e.g., CYP3A4-mediated degradation in humans) .
- Data normalization : Express activity relative to positive controls (e.g., diazepam for GABAₐ assays) to minimize inter-lab variability .
Methodological Challenges and Solutions
Q. How to optimize purification of this compound given its sensitivity to hydrolysis?
- Methodology :
- Use flash chromatography with silica gel and ethyl acetate/hexane (3:7) for rapid isolation .
- Avoid aqueous workup; instead, employ anhydrous MgSO₄ for drying organic extracts .
- For nitro-group-containing analogs, store under argon at −20°C to prevent degradation .
Q. What safety protocols are critical when handling intermediates with reactive nitro groups?
- Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
